[(4-Fluoro-3-methoxyphenyl)methyl](2-methoxyethyl)amine
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Overview
Description
(4-Fluoro-3-methoxyphenyl)methylamine is an organic compound that features a fluorine and methoxy group attached to a benzene ring, along with a methoxyethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methoxyethylamine.
Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with 2-methoxyethylamine under reductive amination conditions. This involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (4-Fluoro-3-methoxyphenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (4-Fluoro-3-methoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide (OH-) or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzene ring can enhance the compound’s binding affinity and selectivity towards these targets. The methoxyethylamine side chain may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
(4-Fluoro-3-methoxyphenyl)methylamine can be compared with other similar compounds, such as:
[(4-Fluoro-3-methoxyphenyl)methyl]amine: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
(4-Fluoro-3-methoxyphenyl)methylamine: Has an ethyl group instead of a methoxyethyl group, which may influence its solubility and pharmacokinetic properties.
(4-Fluoro-3-methoxyphenyl)methylamine: Contains a methoxypropyl group, which may alter its binding affinity and selectivity towards molecular targets.
The unique combination of fluorine, methoxy, and methoxyethylamine groups in (4-Fluoro-3-methoxyphenyl)methylamine contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-3-4-10(12)11(7-9)15-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWBIMRLMOTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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